molecular formula C18H13ClN2OS B5755106 2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide

2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide

Cat. No. B5755106
M. Wt: 340.8 g/mol
InChI Key: JCBCPLKXVZXXGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide, also known as CPTH2, is a small molecule inhibitor that has been widely used in scientific research to study the functions of various proteins.

Mechanism of Action

2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide inhibits the activity of HATs and PCAF by binding to a specific site on the proteins. This binding prevents the proteins from acetylating histones, which leads to changes in gene expression.
Biochemical and Physiological Effects:
2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of tumors, and reduce inflammation. Additionally, 2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide in lab experiments is its specificity for HATs and PCAF. This specificity allows researchers to study the functions of these proteins without interfering with other cellular processes. However, one limitation of using 2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide is its potential toxicity. Researchers must carefully control the concentration of 2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide used in experiments to avoid damaging cells.

Future Directions

There are numerous future directions for research involving 2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide. One area of interest is the development of more potent and selective inhibitors of HATs and PCAF. Additionally, researchers are investigating the potential of 2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide as a therapeutic agent for various diseases such as cancer and neurological disorders. Finally, there is interest in studying the effects of 2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide on other cellular processes beyond histone acetylation.

Synthesis Methods

2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide can be synthesized by the reaction of 2-chlorobenzoyl chloride with 2-naphthylamine-1-carbothioamide in the presence of a base. The resulting product is then purified using column chromatography to obtain pure 2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide.

Scientific Research Applications

2-chloro-N-[(2-naphthylamino)carbonothioyl]benzamide has been used in various scientific research studies to investigate the functions of proteins such as histone acetyltransferases (HATs) and p300/CBP-associated factor (PCAF). These proteins are involved in the regulation of gene expression and have been implicated in various diseases such as cancer and neurological disorders.

properties

IUPAC Name

2-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2OS/c19-16-8-4-3-7-15(16)17(22)21-18(23)20-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,20,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBCPLKXVZXXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NC(=S)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(naphthalen-2-ylcarbamothioyl)benzamide

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